molecular formula C22H20N2O4S B5907970 4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide

4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B5907970
M. Wt: 408.5 g/mol
InChI Key: AWJAMEWIFGLPBB-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-methoxyphenyl)acryloyl]-N-(3-pyridinylmethyl)benzenesulfonamide, commonly known as MPAPS, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAPS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of MPAPS involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. MPAPS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes. MPAPS also interacts with receptors such as the adenosine A3 receptor and the CB2 receptor, which are involved in inflammation and pain signaling. Furthermore, MPAPS has been shown to modulate ion channels such as the TRPV1 channel, which is involved in pain perception.
Biochemical and Physiological Effects
MPAPS has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPAPS has been shown to induce apoptosis by activating caspase enzymes and inhibiting the expression of anti-apoptotic proteins. MPAPS has also been shown to inhibit cell proliferation by inducing cell cycle arrest. In inflammation models, MPAPS has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Furthermore, MPAPS has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

MPAPS has several advantages for lab experiments, including its high purity and stability. MPAPS is also readily available from commercial sources, making it easy to obtain for research purposes. However, MPAPS has some limitations, including its low solubility in water and some organic solvents. This can make it difficult to use in certain experimental setups. Additionally, MPAPS has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on MPAPS. One area of interest is the development of novel derivatives of MPAPS with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of MPAPS in various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of MPAPS and its interactions with cellular targets. Finally, studies on the pharmacokinetics and toxicity of MPAPS are needed to evaluate its potential as a therapeutic agent.
Conclusion
In conclusion, MPAPS is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPAPS has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. The synthesis of MPAPS is straightforward, and the compound is readily available for research purposes. However, further studies are needed to fully elucidate the mechanism of action of MPAPS and its potential therapeutic applications.

Synthesis Methods

The synthesis of MPAPS involves the reaction of 4-(4-methoxyphenyl)-3-buten-2-one with N-(3-pyridinylmethyl)-4-aminobenzenesulfonamide in the presence of a base. The reaction proceeds via Michael addition followed by cyclization to yield MPAPS. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

MPAPS has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, MPAPS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAPS has also been investigated for its anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, MPAPS has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.

Properties

IUPAC Name

4-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-28-20-9-4-17(5-10-20)6-13-22(25)19-7-11-21(12-8-19)29(26,27)24-16-18-3-2-14-23-15-18/h2-15,24H,16H2,1H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJAMEWIFGLPBB-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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